Shikimic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

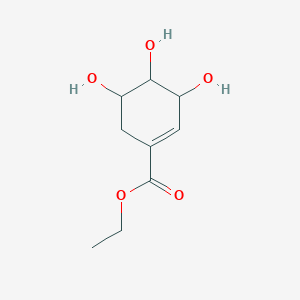

Shikimic acid ethyl ester is an ester derivative of shikimic acid, a naturally occurring compound found in various plants, particularly in the fruits of Illicium verum (star anise) Shikimic acid is a key intermediate in the biosynthesis of aromatic compounds in plants and microorganisms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of shikimic acid ethyl ester typically involves the esterification of shikimic acid with ethanol in the presence of an acid catalyst. A common method includes the use of concentrated sulfuric acid as a catalyst, where shikimic acid and ethanol are refluxed together, leading to the formation of the ester. The reaction can be represented as follows:

Shikimic acid+EthanolH2SO4Shikimic acid ethyl ester+Water

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure ester.

Analyse Des Réactions Chimiques

Types of Reactions: Shikimic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to shikimic acid and ethanol in the presence of an acid or base.

Oxidation: Oxidative reactions can modify the hydroxyl groups present in the ester.

Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles such as amines or thiols.

Major Products:

Hydrolysis: Shikimic acid and ethanol.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted esters with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral Drug Synthesis

Shikimic acid ethyl ester is a crucial intermediate in the synthesis of oseltamivir (Tamiflu), an antiviral medication used to treat influenza. The compound serves as a reactant in the preparation of oseltamivir analogs that act as neuraminidase inhibitors. This application is particularly significant given the global health implications of influenza outbreaks .

Case Study: Oseltamivir Analog Development

A study by Kongkamnerd et al. highlighted the synthesis of various shikimic acid derivatives aimed at enhancing the efficacy of oseltamivir against resistant strains of influenza virus. The introduction of different substituents on the shikimic acid scaffold was shown to improve binding affinity to the neuraminidase enzyme, thereby increasing antiviral potency .

Inhibitors in Antibiotic Development

Shikimate Kinase Inhibitors

Research has demonstrated that derivatives of shikimic acid, including ethyl esters, exhibit significant inhibitory activity against shikimate kinase enzymes found in pathogenic bacteria such as Mycobacterium tuberculosis and Helicobacter pylori. These enzymes are critical for bacterial survival and represent promising targets for antibiotic development .

Table 1: Inhibitory Potency Against Shikimate Kinase

| Compound | Target Enzyme | Inhibition Potency |

|---|---|---|

| Rigidified Shikimic Acid Derivative | H. pylori | 20-fold improvement |

| Rigidified Shikimic Acid Derivative | M. tuberculosis | 2-fold improvement |

This table illustrates the comparative effectiveness of rigidified shikimic acid derivatives against different bacterial enzymes, emphasizing the potential for developing new antibiotics .

Agricultural Applications

Herbicides and Antibacterial Agents

Shikimic acid derivatives are also being explored for their herbicidal properties due to their ability to inhibit the shikimate pathway in plants and bacteria. This pathway is essential for the biosynthesis of aromatic amino acids, making it a target for herbicide development without adversely affecting mammalian systems .

Case Study: Herbicide Development

A research initiative focused on synthesizing shikimic acid-based herbicides demonstrated effective control over weed species while minimizing toxicity to non-target organisms. The study provided insights into structure-activity relationships that could lead to more selective herbicides .

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it suitable for synthesizing complex organic molecules used in medicinal chemistry .

Table 2: Synthetic Transformations of this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Esterification | Methyl Shikimate | 97 |

| Acetonide Formation | Protected Hydroxyls | 95 |

| Reduction | Epimeric Alcohols | Variable |

This table summarizes key synthetic transformations involving this compound, highlighting its utility in producing various chemical entities .

Mécanisme D'action

The mechanism of action of shikimic acid ethyl ester is primarily related to its role in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic compounds, including amino acids like phenylalanine, tyrosine, and tryptophan. The ester form can be hydrolyzed to release shikimic acid, which then participates in enzymatic reactions leading to the formation of chorismic acid, a key intermediate in the pathway.

Comparaison Avec Des Composés Similaires

Shikimic Acid: The parent compound, which is more hydrophilic and directly involved in the shikimate pathway.

Quinic Acid: Another compound in the shikimate pathway, differing in its hydroxylation pattern.

Chorismic Acid: A downstream product of shikimic acid, serving as a precursor for various aromatic compounds.

Uniqueness: Shikimic acid ethyl ester is unique due to its esterified form, which can influence its solubility and reactivity compared to shikimic acid. This modification can make it more suitable for certain synthetic applications and potentially alter its biological activity.

Activité Biologique

Shikimic acid ethyl ester (SAEE) is a derivative of shikimic acid, a compound that plays a crucial role in the biosynthesis of aromatic amino acids via the shikimate pathway. This pathway is present in bacteria, fungi, and plants but absent in mammals, making it an attractive target for developing antimicrobial and herbicidal agents. This article reviews the biological activity of this compound, exploring its synthesis, inhibitory effects on specific enzymes, and potential applications in various fields.

Synthesis of this compound

Shikimic acid can be converted into its ethyl ester through a straightforward esterification process. The typical method involves treating shikimic acid with ethanol in the presence of an acid catalyst. This reaction yields this compound with high efficiency:

Inhibition of Enzymes

One of the primary biological activities of this compound is its role as an inhibitor of key enzymes in the shikimate pathway. Notably, it has been studied for its inhibitory effects on shikimate dehydrogenase (SDH) and shikimate kinase (SK), which are critical for microbial survival.

- Shikimate Dehydrogenase (SDH) : SAEE has shown potential as a mixed-type inhibitor against SDH from Escherichia coli. Studies indicate that derivatives of shikimic acid exhibit varying degrees of inhibition, with specific compounds achieving IC50 values around 588 µM .

- Shikimate Kinase (SK) : Research has demonstrated that rigidified derivatives of shikimic acid, including SAEE, can significantly enhance inhibitory potency against SK from Helicobacter pylori and Mycobacterium tuberculosis. For instance, modifications to the ethyl group in SAEE resulted in up to a 20-fold increase in inhibition efficacy against H. pylori SK .

Case Studies

Several studies have highlighted the efficacy of SAEE in various applications:

- Antibacterial Activity : A study evaluated the antibacterial properties of SAEE against various strains of bacteria. The results indicated that SAEE exhibited significant antibacterial activity, particularly against Gram-positive bacteria due to its ability to inhibit SDH .

- Antifungal Properties : In vitro assays demonstrated that SAEE also possesses antifungal activity, making it a candidate for agricultural applications as a natural fungicide .

- Bioremediation : Recent research has explored the use of SAEE in bioremediation processes. Its ability to enhance microbial degradation of pollutants suggests potential applications in environmental cleanup efforts .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

Numéro CAS |

101769-63-5 |

|---|---|

Formule moléculaire |

C9H14O5 |

Poids moléculaire |

202.20 g/mol |

Nom IUPAC |

ethyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C9H14O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3,6-8,10-12H,2,4H2,1H3/t6-,7-,8-/m1/s1 |

Clé InChI |

ZZJSUXLVNPETPK-BWZBUEFSSA-N |

SMILES |

CCOC(=O)C1=CC(C(C(C1)O)O)O |

SMILES isomérique |

CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O |

SMILES canonique |

CCOC(=O)C1=CC(C(C(C1)O)O)O |

Synonymes |

(3R,4S,5R)-Trihydroxy-1-cyclohexene-1-carboxylic Acid Ethyl Ester; _x000B_[3R-(3α,4α,5β)]-Trihydroxy1-Cyclohexene-1-carboxylic Acid Ethyl Ester; Ethyl Shikimate |

Origine du produit |

United States |

Q1: The provided research mentions "efficient access to oseltamivir phosphate via the O-trimesylate of shikimic acid ethyl ester." Can you elaborate on the significance of this compound in this process?

A1: this compound serves as a crucial starting material in the synthesis of oseltamivir phosphate []. This is significant because shikimic acid, while naturally occurring, is found in limited quantities. Using this compound allows for a more efficient synthesis of oseltamivir phosphate, which is an antiviral drug effective against influenza viruses. The "O-trimesylate" mentioned refers to a specific chemical modification (esterification with mesyl chloride) that makes the molecule a more suitable synthetic intermediate for subsequent steps in the oseltamivir phosphate synthesis. This highlights the importance of chemical modifications in optimizing synthetic routes for pharmaceutical compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.